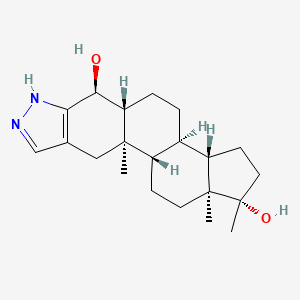

4Alpha-Hydroxy Stanozolol

Description

Structure

3D Structure

Properties

CAS No. |

100356-20-5 |

|---|---|

Molecular Formula |

C21H32N2O2 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(1S,2R,9S,10R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-9,17-diol |

InChI |

InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)18(24)16(19)5-4-13-14(19)6-8-20(2)15(13)7-9-21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15+,16+,18+,19-,20+,21+/m1/s1 |

InChI Key |

OCUSYXNRARMJHS-JEZHLNCLSA-N |

SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4O)NN=C5)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C([C@H]4O)NN=C5)C |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4O)NN=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive Synthesis of 4α-Hydroxy Stanozolol: A Technical Review of an Uncharted Territory

Researchers, scientists, and drug development professionals focused on the synthesis and characterization of anabolic steroid metabolites face a significant information gap when it comes to 4α-Hydroxy Stanozolol. Despite its relevance in the metabolism of the widely known performance-enhancing drug Stanozolol, a comprehensive, publicly available guide on its specific chemical synthesis, detailed experimental protocols, and complete characterization data remains conspicuously absent from the scientific literature. This technical guide aims to collate the available information, highlight the current knowledge gaps, and propose potential synthetic strategies based on analogous transformations.

Stanozolol, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, undergoes extensive metabolism in the body, leading to the formation of various hydroxylated and conjugated products. While metabolites such as 3'-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol have been the subject of numerous studies, primarily for anti-doping purposes, the 4α-epimer has received considerably less attention. The scarcity of data suggests that 4α-Hydroxy Stanozolol is likely a minor metabolite, making its isolation from biological sources for characterization purposes challenging.

Challenges in Chemical Synthesis

A direct and stereoselective chemical synthesis of 4α-Hydroxy Stanozolol has not been detailed in peer-reviewed publications. The primary challenge lies in the stereospecific introduction of a hydroxyl group at the C4α position of the steroid's A-ring. Standard oxidation methods often lack the required stereocontrol, leading to a mixture of isomers that are difficult to separate.

Proposed Synthetic Pathways

While a specific protocol is unavailable, a logical synthetic approach would likely involve a multi-step process starting from Stanozolol or a related precursor. A potential, yet unverified, workflow is outlined below.

Caption: Proposed general workflow for the chemical synthesis of 4α-Hydroxy Stanozolol.

This proposed pathway highlights the key challenges, particularly the electrophilic hydroxylation step, which would likely yield a mixture of the 4α and 4β isomers, necessitating a meticulous chromatographic separation.

Microbial Hydroxylation: A Promising Alternative

Given the challenges in chemical synthesis, microbial transformation presents a viable and potentially more stereoselective alternative. Various microorganisms, particularly fungi of the Cunninghamella genus, are known to hydroxylate steroids at different positions with high regio- and stereoselectivity.

The biotransformation of Stanozolol using specific microbial cultures could potentially yield 4α-Hydroxy Stanozolol. The general workflow for such a process is depicted below.

Caption: General workflow for the synthesis of 4α-Hydroxy Stanozolol via microbial transformation.

While this approach is promising, the existing literature does not specify a microorganism that selectively produces the 4α-hydroxy metabolite of Stanozolol. Extensive screening of different microbial strains would be necessary to identify a suitable candidate.

Characterization Data: A Critical Void

A comprehensive characterization of pure 4α-Hydroxy Stanozolol is not available in the public domain. To unequivocally confirm the identity and purity of the synthesized compound, a full suite of analytical techniques would be required. The table below summarizes the necessary characterization data that is currently unavailable.

| Analytical Technique | Data to be Determined |

| Mass Spectrometry (MS) | Exact mass, fragmentation pattern (for structural elucidation) |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C chemical shifts, coupling constants, 2D NMR (COSY, HSQC, HMBC) for complete structural assignment and stereochemistry confirmation |

| Melting Point | Physical constant for purity assessment |

| High-Performance Liquid Chromatography (HPLC) | Retention time for purity assessment and method development |

| Infrared (IR) Spectroscopy | Characteristic absorption bands of functional groups |

Conclusion

The synthesis and characterization of 4α-Hydroxy Stanozolol represent a significant and unmet challenge in the field of steroid chemistry and drug metabolism. The lack of published protocols for its chemical synthesis and the absence of detailed characterization data necessitate novel research to fill this knowledge gap. Future work should focus on the development of a stereoselective chemical synthesis or the exploration of microbial transformation as a viable production method. The availability of a pure standard of 4α-Hydroxy Stanozolol would be invaluable for metabolism studies, anti-doping research, and a more complete understanding of the biotransformation of Stanozolol. Researchers embarking on this endeavor will be venturing into uncharted territory with the potential for significant scientific discovery.

In Vitro Metabolism of Stanozolol to 4α-Hydroxy Stanozolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of the synthetic anabolic-androgenic steroid, stanozolol, with a specific focus on its conversion to the 4α-hydroxy metabolite. While the formation of various hydroxylated metabolites of stanozolol has been documented, quantitative kinetic data for the 4α-hydroxylation pathway remains limited in publicly available literature. This document outlines the established methodologies for studying in vitro drug metabolism, presents a detailed experimental protocol for determining the kinetic parameters of 4α-hydroxy stanozolol formation, and discusses the analytical techniques required for its quantification. The guide is intended to serve as a valuable resource for researchers investigating the metabolic fate of stanozolol and similar xenobiotics.

Introduction

Stanozolol, a synthetic derivative of dihydrotestosterone, undergoes extensive metabolism in the body, primarily in the liver. The biotransformation of stanozolol involves various phase I and phase II reactions, leading to the formation of a range of metabolites. Among the phase I reactions, hydroxylation at different positions of the steroid nucleus is a key metabolic pathway. While metabolites such as 16-hydroxy and 3'-hydroxy stanozolol have been extensively studied, the 4α-hydroxy metabolite is also a recognized product of stanozolol's metabolism. Understanding the kinetics of the formation of 4α-hydroxy stanozolol is crucial for a complete metabolic profile of the parent compound, which has implications for drug testing, toxicology, and the development of related therapeutic agents.

In Vitro Metabolism of Stanozolol

The in vitro metabolism of stanozolol is typically investigated using subcellular fractions of the liver, such as human liver microsomes (HLM) or the S9 fraction. These preparations contain the key enzyme systems responsible for drug metabolism, most notably the cytochrome P450 (CYP) superfamily of enzymes.

Role of Cytochrome P450 Enzymes

Cytochrome P450 enzymes are the primary drivers of phase I oxidative metabolism of a wide variety of xenobiotics, including steroids like stanozolol. The specific CYP isozymes responsible for the 4α-hydroxylation of stanozolol have not been definitively identified in the literature. However, it is well-established that various CYP enzymes are involved in the hydroxylation of the steroid nucleus. Reaction phenotyping studies, utilizing a panel of recombinant human CYP enzymes or specific chemical inhibitors, would be necessary to elucidate the contribution of individual CYPs to this metabolic pathway.

Quantitative Data on 4α-Hydroxy Stanozolol Formation

A thorough review of the scientific literature did not yield specific quantitative data for the kinetic parameters (Km and Vmax) of the in vitro conversion of stanozolol to 4α-hydroxy stanozolol. This represents a significant data gap in the understanding of stanozolol's metabolism. The experimental protocol provided in this guide is designed to enable researchers to generate this valuable data.

Table 1: Summary of Available (Qualitative) and Required (Quantitative) Data for the In Vitro Metabolism of Stanozolol to 4α-Hydroxy Stanozolol

| Parameter | Value | Source/Comment |

| Metabolite Identity | 4α-Hydroxy Stanozolol | Confirmed in literature |

| Enzyme System | Human Liver Microsomes (HLM) | Commonly used for in vitro steroid metabolism |

| Km (Michaelis-Menten constant) | Data not available | To be determined experimentally |

| Vmax (Maximum reaction velocity) | Data not available | To be determined experimentally |

| Intrinsic Clearance (Vmax/Km) | Data not available | To be calculated from experimental data |

Experimental Protocols

The following section details the experimental procedures required to investigate the in vitro metabolism of stanozolol to 4α-hydroxy stanozolol and to determine the kinetic parameters of this reaction.

Materials and Reagents

-

Stanozolol

-

4α-Hydroxy stanozolol (as an analytical standard)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

Incubation Conditions for Enzyme Kinetics

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), a series of incubations are performed with varying concentrations of stanozolol.

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiate Reaction: Initiate the metabolic reaction by adding varying concentrations of stanozolol (e.g., 0.5 - 200 µM) to the incubation mixtures.

-

Incubation: Incubate the reactions at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.

-

Terminate Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Sample Preparation: Centrifuge the terminated reactions to precipitate the microsomal proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS Quantification

The concentration of 4α-hydroxy stanozolol in the incubation samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 4α-hydroxy stanozolol from the parent drug, other metabolites, and matrix components.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for 4α-hydroxy stanozolol and the internal standard need to be determined by direct infusion of the analytical standards.

-

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of 4α-hydroxy stanozolol standards. The concentration of the metabolite in the incubation samples is then determined from this calibration curve.

Data Analysis

The velocity of the reaction (rate of 4α-hydroxy stanozolol formation) is calculated for each stanozolol concentration. The kinetic parameters, Km and Vmax, are then determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.

V = (Vmax * [S]) / (Km + [S])

Where:

-

V = Reaction velocity

-

Vmax = Maximum reaction velocity

-

[S] = Substrate (stanozolol) concentration

-

Km = Michaelis-Menten constant

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Metabolic pathway of stanozolol to 4α-hydroxy stanozolol.

Caption: Workflow for determining in vitro metabolic kinetics.

Conclusion

This technical guide provides a framework for the investigation of the in vitro metabolism of stanozolol to its 4α-hydroxy metabolite. While a significant data gap exists regarding the quantitative kinetics of this specific pathway, the detailed experimental protocol and analytical methodology outlined herein offer a clear path for researchers to generate this crucial information. The elucidation of the complete metabolic profile of stanozolol, including the characterization of minor metabolic pathways, is essential for a comprehensive understanding of its disposition and potential interactions.

The Discovery and History of 4α-Hydroxy Stanozolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stanozolol, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, has a long and complex history of use and detection. Its metabolism in the human body results in a variety of hydroxylated and conjugated products. While metabolites such as 3'-hydroxy stanozolol, 4β-hydroxy stanozolol, and 16β-hydroxy stanozolol are well-documented as primary targets in anti-doping analysis, the story of 4α-hydroxy stanozolol is primarily one of chemical synthesis to aid in the definitive identification of its isomers. This technical guide provides an in-depth exploration of the discovery, history, and analytical methodologies surrounding 4α-hydroxy stanozolol, offering a valuable resource for researchers in steroid metabolism and drug development.

Discovery and History

The investigation into the metabolic fate of stanozolol began in earnest with the rise of anti-doping controls in sports. Early studies focused on identifying the most abundant and long-lasting metabolites to extend the window of detection following administration.

A pivotal moment in the characterization of stanozolol metabolites came in 1990 with the work of Schänzer, Opfermann, and Donike.[1] In their comprehensive study on the urinary metabolites of stanozolol, they identified several hydroxylated species, including hydroxylation at the C4 position of the steroid nucleus. To unequivocally determine the stereochemistry of these metabolites, they chemically synthesized reference standards, including 4α-hydroxy stanozolol and 4β-hydroxy stanozolol.[1] This synthesis was crucial for confirming the structures of the metabolites found in urine.

While 4β-hydroxy stanozolol was identified as a urinary metabolite, the 4α-hydroxy isomer has not been reported as a significant in vivo metabolite in humans. Instead, its primary role has been as a synthetic internal standard for analytical methods, aiding in the quantification and confirmation of other stanozolol metabolites.[1]

Metabolic Pathway of Stanozolol

Stanozolol undergoes extensive phase I and phase II metabolism in the liver. The primary phase I reactions are hydroxylations at various positions on the steroid molecule. The formation of 4-hydroxy stanozolol is a result of the action of cytochrome P450 enzymes. The stereospecificity of this enzymatic reaction heavily favors the formation of the 4β-isomer.

References

Biological Activity of 4α-Hydroxy Stanozolol: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the biological activity of 4α-Hydroxy Stanozolol, a metabolite of the synthetic anabolic-androgenic steroid, stanozolol. Stanozolol is widely known for its performance-enhancing effects and therapeutic applications. Its metabolism results in several hydroxylated derivatives, including the 4α-hydroxy metabolite. However, a thorough review of the existing scientific literature reveals a significant gap in the understanding of the specific biological activities of 4α-Hydroxy Stanozolol. While methods for the detection of various stanozolol metabolites are well-established for anti-doping purposes, quantitative data regarding the androgen receptor (AR) binding affinity and the subsequent downstream signaling events of the 4α-hydroxy isomer are notably absent. This guide summarizes the available information on stanozolol's metabolism and the general methodologies used to characterize androgenic compounds, highlighting the critical need for further research to elucidate the pharmacological profile of 4α-Hydroxy Stanozolol.

Introduction

Stanozolol is a synthetic derivative of dihydrotestosterone (DHT) that has been utilized for its anabolic properties in both therapeutic and illicit contexts. The biological effects of stanozolol and its metabolites are primarily mediated through their interaction with the androgen receptor (AR), a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues and other physiological processes. Upon ligand binding, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.

The metabolism of stanozolol in the body leads to the formation of several hydroxylated metabolites. The primary sites of hydroxylation are the 3'-, 4-, and 16-positions of the steroid nucleus. While the 3'-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol have been identified and are routinely monitored in anti-doping tests, the biological activity of the 4α-hydroxy isomer remains largely uncharacterized. Understanding the androgenic potential of this metabolite is crucial for a complete pharmacological assessment of stanozolol.

Stanozolol Metabolism and the Formation of 4α-Hydroxy Stanozolol

The biotransformation of stanozolol is a complex process primarily occurring in the liver. The metabolic pathways involve hydroxylation reactions catalyzed by cytochrome P450 enzymes. While the formation of 4β-hydroxystanozolol is commonly reported, the existence and biological significance of its stereoisomer, 4α-hydroxystanozolol, are not well-documented in publicly available research.

Caption: Simplified metabolic pathway of stanozolol leading to various hydroxylated metabolites.

Quantitative Data on Biological Activity: A Research Gap

A comprehensive search of scientific databases and literature has revealed a notable absence of quantitative data on the biological activity of 4α-Hydroxy Stanozolol. Key metrics used to characterize the androgenic potential of a compound include:

-

Androgen Receptor Binding Affinity (Ki or IC50): These values quantify the affinity of a ligand for the AR. A lower Ki or IC50 value indicates a higher binding affinity.

-

Reporter Gene Assay (EC50): This assay measures the functional activity of a compound in activating the AR and inducing the expression of a reporter gene. The EC50 value represents the concentration of the compound that elicits a half-maximal response.

At present, no studies have been identified that report these quantitative parameters for 4α-Hydroxy Stanozolol. The following table illustrates the lack of available data.

| Compound | Androgen Receptor Binding Affinity (Ki) | Androgen Receptor Binding Affinity (IC50) | Reporter Gene Assay (EC50) |

| 4α-Hydroxy Stanozolol | Data Not Available | Data Not Available | Data Not Available |

| Stanozolol | Data Not Available | Data Not Available | Data Not Available |

| Dihydrotestosterone (DHT) | Reported in various studies | Reported in various studies | Reported in various studies |

General Experimental Protocols for Assessing Androgenic Activity

While specific protocols for 4α-Hydroxy Stanozolol are not available, the following sections describe the general methodologies employed to determine the biological activity of androgenic compounds. These protocols could be adapted for the characterization of 4α-Hydroxy Stanozolol.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-DHT) for binding to the AR.

Methodology Outline:

-

Preparation of AR Source: The AR can be obtained from various sources, such as rat prostate cytosol or recombinant expression systems.

-

Incubation: A constant concentration of the radiolabeled ligand is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: Techniques such as hydroxylapatite precipitation or filtration are used to separate the AR-ligand complexes from the unbound radioligand.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is then determined from the resulting dose-response curve.

Caption: General workflow for an androgen receptor competitive binding assay.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the AR and induce the transcription of a reporter gene (e.g., luciferase or β-galactosidase).

Methodology Outline:

-

Cell Culture: A suitable cell line that endogenously or transiently expresses the AR and contains a reporter gene construct with an ARE promoter is used.

-

Treatment: The cells are treated with varying concentrations of the test compound.

-

Cell Lysis: After a specific incubation period, the cells are lysed to release the cellular components, including the reporter enzyme.

-

Enzyme Assay: The activity of the reporter enzyme is measured by adding a specific substrate and quantifying the resulting signal (e.g., luminescence or color change).

-

Data Analysis: The reporter activity is plotted against the logarithm of the test compound concentration to generate a dose-response curve, from which the EC50 value is determined.

Caption: General workflow for an androgen receptor reporter gene assay.

Signaling Pathways

The presumed signaling pathway for 4α-Hydroxy Stanozolol, based on the known mechanism of other androgens, would involve its binding to the cytosolic AR. This complex would then translocate to the nucleus, bind to AREs, and modulate the transcription of androgen-responsive genes, leading to various physiological effects.

Caption: Presumed androgen receptor signaling pathway for 4α-Hydroxy Stanozolol.

Conclusion and Future Directions

-

Synthesize and purify 4α-Hydroxy Stanozolol to serve as a reference standard.

-

Determine its binding affinity for the androgen receptor using competitive binding assays.

-

Evaluate its functional activity through androgen receptor reporter gene assays.

-

Investigate its potential for off-target effects and interactions with other steroid hormone receptors.

Elucidating the biological activity of 4α-Hydroxy Stanozolol will provide a more complete picture of the pharmacology of stanozolol and its metabolites, which is essential for both therapeutic development and the interpretation of anti-doping analytical findings. Researchers in the fields of endocrinology, pharmacology, and drug development are encouraged to address this knowledge gap.

4α-Hydroxy Stanozolol: A Technical Guide for Reference Standards in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stanozolol, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone, is widely known for its performance-enhancing effects in sports and its therapeutic applications in treating conditions like hereditary angioedema. The metabolism of stanozolol is extensive, leading to the formation of various hydroxylated metabolites. Among these, 4α-hydroxy stanozolol is a phase I metabolite of significant interest for analytical and pharmacological research. The availability of well-characterized reference standards for stanozolol metabolites is crucial for accurate detection in anti-doping screening, metabolism studies, and for investigating the biological activities of these modified steroids.

This technical guide provides an in-depth overview of 4α-hydroxy stanozolol, focusing on its synthesis, analytical characterization, and known signaling pathways. The information presented here is intended to support researchers in the development and application of 4α-hydroxy stanozolol reference standards.

Data Presentation

Predicted Analytical Data for 4α-Hydroxy Stanozolol

The following table summarizes the predicted analytical data for 4α-hydroxy stanozolol. This data is based on the known fragmentation patterns of similar steroids and is provided as a guide for the identification and characterization of this metabolite.

| Parameter | Predicted Value/Characteristic |

| Molecular Formula | C₂₁H₃₂N₂O₂ |

| Molecular Weight | 344.49 g/mol |

| ¹H-NMR (ppm) | Key signals expected for methyl groups on the steroid backbone, protons adjacent to the hydroxyl group at C4, and protons of the pyrazole ring. The chemical shift of the proton at C4 would be indicative of the α-configuration of the hydroxyl group. |

| ¹³C-NMR (ppm) | Characteristic signals for the 21 carbon atoms, with the chemical shift of C4 being significantly affected by the hydroxyl substitution. |

| GC-MS (as TMS derivative) | Expected to show a molecular ion peak corresponding to the derivatized molecule and characteristic fragmentation patterns involving the loss of the trimethylsilyl group and cleavages of the steroid rings. |

| LC-MS/MS (ESI+) | Precursor Ion (m/z): 345.2 [M+H]⁺ Predicted Product Ions (m/z): Fragmentation is likely to involve the pyrazole ring and the steroid backbone. Common losses would include water and neutral fragments from the A and B rings. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The table below outlines typical parameters for the detection of hydroxylated stanozolol metabolites, which can be adapted for 4α-hydroxy stanozolol.

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of stanozolol and its metabolites |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 345.2 |

| Product Ions (m/z) | To be determined empirically, but likely fragments around m/z 81, 97, 109, 207 |

Experimental Protocols

Proposed Synthesis of 4α-Hydroxy Stanozolol

Protocol: Microbial Hydroxylation of Stanozolol

-

Microorganism Selection: Screen a panel of fungi known for steroid hydroxylation, such as species from the genera Cunninghamella, Aspergillus, or Rhizopus, for their ability to hydroxylate stanozolol at the 4α-position.

-

Culture Preparation: Grow the selected microbial strain in a suitable nutrient medium until it reaches the optimal growth phase for biotransformation.

-

Substrate Addition: Add a solution of stanozolol (dissolved in a water-miscible solvent like ethanol or dimethylformamide) to the microbial culture.

-

Incubation: Incubate the culture with the substrate under controlled conditions (temperature, pH, agitation) for a predetermined period to allow for the biotransformation to occur.

-

Extraction: After incubation, extract the entire culture broth with an organic solvent such as ethyl acetate or dichloromethane to recover the steroid products.

-

Purification: Purify the crude extract using chromatographic techniques, such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC), to isolate the 4α-hydroxy stanozolol metabolite.

-

Characterization: Characterize the purified product using spectroscopic methods (NMR, MS) to confirm its identity and stereochemistry.

Analytical Method Validation

For the use of 4α-hydroxy stanozolol as a reference standard, the analytical method for its detection and quantification must be validated according to international guidelines (e.g., ICH, FDA).

Key Validation Parameters:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Mandatory Visualization

Stanozolol Metabolism Workflow

Caption: Overview of Stanozolol Metabolism.

Stanozolol Androgen Receptor Signaling Pathway

Caption: Classical Androgen Receptor Signaling.

Stanozolol Non-Genomic Signaling Pathway

Caption: Stanozolol Non-Genomic Signaling Cascade.

Conclusion

The availability of high-purity, well-characterized 4α-hydroxy stanozolol reference standards is essential for advancing research in drug metabolism, analytical toxicology, and pharmacology. This guide provides a foundational understanding of the synthesis, analytical properties, and signaling pathways associated with this important metabolite. While a definitive synthetic protocol for 4α-hydroxy stanozolol remains to be published, the proposed microbial hydroxylation method offers a promising route for its preparation. The provided analytical data and experimental outlines are intended to serve as a valuable resource for researchers in this field. Further investigation into the specific biological activities and signaling mechanisms of 4α-hydroxy stanozolol will be critical in fully elucidating its physiological role.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary literature concerning the identification of 4α-Hydroxy Stanozolol, a metabolite of the synthetic anabolic-androgenic steroid, Stanozolol. The focus is on the core analytical techniques and methodologies required for its unambiguous identification in biological matrices. This document summarizes key quantitative data, details experimental protocols from seminal studies, and provides visualizations of metabolic pathways and experimental workflows.

Introduction

Stanozolol, a derivative of dihydrotestosterone, is a potent anabolic steroid that has been widely used for performance enhancement in sports and for therapeutic purposes. Its metabolism in the human body is extensive, leading to the formation of various hydroxylated and conjugated metabolites. The identification of these metabolites is crucial for anti-doping control and for understanding the pharmacokinetics of the parent compound. Among the hydroxylated metabolites, 4α-Hydroxy Stanozolol has been identified, and its synthesis has been described in the literature to confirm its structure. This guide will delve into the scientific literature to provide a detailed account of its identification.

Quantitative Data

The following tables summarize the key quantitative data for the identification of 4α-Hydroxy Stanozolol and its related isomers, primarily from Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses.

Table 1: GC-MS Data of Hydroxylated Stanozolol Metabolites (as Trimethylsilyl Derivatives)

| Analyte | Retention Index | Key Diagnostic Ions (m/z) and Relative Abundance |

| 4α-Hydroxy Stanozolol-TMS | Data not available in searched literature | Data not available in searched literature |

| 4β-Hydroxy Stanozolol-TMS | Not specified | 560 (M+), 545, 455, 432, 281, 143 |

| 3'-Hydroxy Stanozolol-TMS | Not specified | 560 (M+), 545, 470, 455, 107 |

| 16β-Hydroxy Stanozolol-TMS | Not specified | 560 (M+), 470, 455, 143 |

Note: The data for 4α-Hydroxy Stanozolol is not explicitly available in the reviewed literature. The data for other isomers is provided for comparative purposes. The relative abundances are qualitative descriptions from the literature.

Table 2: LC-MS/MS Data of Hydroxylated Stanozolol Metabolites

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |

| 4α-Hydroxy Stanozolol | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |

| 4β-Hydroxy Stanozolol | 345.2 | 81, 97, 107, 121, 145, 327 | Not specified |

| 3'-Hydroxy Stanozolol | 345.2 | 81, 97, 107, 121, 145 | Not specified |

| 16β-Hydroxy Stanozolol | 345.2 | 81, 97, 107, 121, 145, 327 | Not specified |

Note: Specific transition data for 4α-Hydroxy Stanozolol is not available in the reviewed literature. The data for other isomers is provided for context.

Experimental Protocols

The following protocols are based on methodologies described in the primary literature for the analysis of stanozolol and its metabolites.

Synthesis of 4α-Hydroxy Stanozolol

The synthesis of 4α-Hydroxy Stanozolol is crucial for its unequivocal identification by providing a reference standard. The seminal work of Schänzer et al. (1990) describes the synthesis of this metabolite.

Protocol: Based on Schänzer et al., J Steroid Biochem, 1990

-

Starting Material: Stanozolol.

-

Reaction: The synthesis involves the allylic oxidation of stanozolol. While the specific reagents and detailed reaction conditions are not available in the reviewed abstracts, such transformations are typically achieved using reagents like selenium dioxide or chromium trioxide.

-

Purification: The reaction mixture is purified by chromatographic techniques, such as column chromatography or High-Performance Liquid Chromatography (HPLC), to isolate the 4α-hydroxy and 4β-hydroxy isomers.

-

Characterization: The structure of the synthesized 4α-Hydroxy Stanozolol is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Sample Preparation for GC-MS and LC-MS/MS Analysis from Urine

The following is a generalized protocol for the extraction and preparation of stanozolol metabolites from urine samples for mass spectrometric analysis.

-

Hydrolysis: To 5 mL of urine, add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 1 hour to cleave the glucuronide conjugates.

-

Alkalinization: Adjust the pH of the hydrolyzed urine to 9-10 with a potassium carbonate/bicarbonate buffer.

-

Liquid-Liquid Extraction (LLE): Extract the sample with 5 mL of diethyl ether by vortexing for 5 minutes. Centrifuge at 3000 rpm for 5 minutes.

-

Separation: Freeze the aqueous layer and decant the organic (ether) layer.

-

Evaporation: Evaporate the ether extract to dryness under a stream of nitrogen at 40°C.

-

Derivatization for GC-MS: To the dry residue, add 100 µL of a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol (1000:2:3, v/w/v). Incubate at 60°C for 20 minutes to form the trimethylsilyl (TMS) derivatives.

-

Reconstitution for LC-MS/MS: For LC-MS/MS analysis, the dry residue is reconstituted in a suitable mobile phase, typically a mixture of water and methanol or acetonitrile with a small percentage of formic acid.

Visualizations

The following diagrams illustrate the metabolic pathway of stanozolol and a typical experimental workflow for its analysis.

An In-depth Technical Guide to the Metabolic Pathway of Stanozolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stanozolol, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, undergoes extensive metabolism in the human body, leading to the formation of various phase I and phase II metabolites. Understanding this metabolic pathway is crucial for pharmacokinetic studies, drug development, and anti-doping applications. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of stanozolol, with a focus on its major metabolites. It includes detailed experimental protocols for their detection and quantification, a summary of key pharmacokinetic data, and visualizations of the metabolic pathway and analytical workflows.

Introduction

Stanozolol (17α-methyl-17β-hydroxy-[5α]-androst-2-eno[3,2-c]pyrazole) is a potent anabolic steroid that has been used for therapeutic purposes and illicitly as a performance-enhancing drug in sports.[1] Its chemical structure, characterized by a pyrazole ring fused to the A-ring of the steroid nucleus and a 17α-methyl group, confers high oral bioavailability by protecting it from first-pass metabolism in the liver.[2][3] Stanozolol is extensively metabolized in the liver, and its metabolites are primarily excreted in the urine as glucuronide and sulfate conjugates.[2][4] The detection of these metabolites is the primary method for identifying stanozolol use in anti-doping tests.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Stanozolol is readily absorbed when administered orally, with a reported biological half-life of approximately 9 hours for the oral form and 24 hours for the intramuscular suspension.[2]

Distribution: Limited information is available on the specific tissue distribution of stanozolol and its metabolites in humans.

Metabolism: The biotransformation of stanozolol occurs primarily in the liver through various enzymatic pathways, including hydroxylation and conjugation.

-

Phase I Metabolism: The primary phase I metabolic reactions involve hydroxylation at different positions on the steroid molecule. The most abundant monohydroxylated metabolites identified in human urine are:

Other metabolites, such as dihydroxylated forms, have also been reported but in lower concentrations.

-

Phase II Metabolism: The hydroxylated metabolites, along with the parent compound to a lesser extent, undergo conjugation with glucuronic acid and sulfate to increase their water solubility and facilitate their excretion.[2][4] These conjugated metabolites are the main forms found in urine.

Excretion: The metabolites of stanozolol are predominantly excreted in the urine.[2] Studies have shown that only a small fraction, approximately 3%, of the administered stanozolol is recovered in the urine as the parent drug and its 3'-hydroxylated metabolite within 72 hours, indicating extensive metabolism.[8]

Quantitative Data on Stanozolol Metabolism

The following table summarizes the key pharmacokinetic parameters of stanozolol and its major metabolites.

| Compound | Cmax (ng/mL) | Tmax (hours) | Elimination Half-life (hours) | Urinary Excretion (% of dose) | Reference |

| Stanozolol | Varies | 8 | 9 (oral), 24 (IM) | < 3% (as parent & 3'-OH metabolite) | [2][6][8] |

| 3'-hydroxystanozolol | Varies | 19 | 15.1 | Varies | [6][8] |

| 4β-hydroxystanozolol | Lower than 3'-OH & 16β-OH | - | - | Varies | [5] |

| 16β-hydroxystanozolol | Higher than 3'-OH in some cases | - | - | Varies | [5] |

Note: Cmax and urinary excretion percentages can vary significantly based on the dosage, administration route, and individual metabolic differences. IM denotes intramuscular administration.

Experimental Protocols

The detection and quantification of stanozolol and its metabolites in biological matrices, primarily urine, are typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation for GC-MS Analysis

A common workflow for the analysis of stanozolol metabolites by GC-MS involves the following steps:

-

Hydrolysis: Since the metabolites are mainly excreted as glucuronide and sulfate conjugates, an enzymatic hydrolysis step using β-glucuronidase is necessary to cleave the conjugates and release the free metabolites.[9]

-

Extraction: The hydrolyzed sample is then subjected to either liquid-liquid extraction (LLE) with a solvent like diethyl ether or solid-phase extraction (SPE) using a suitable sorbent to isolate the analytes from the urine matrix.[2][9]

-

Derivatization: To improve the volatility and chromatographic behavior of the hydroxylated metabolites for GC-MS analysis, a derivatization step is performed. This typically involves silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]

Sample Preparation for LC-MS/MS Analysis

LC-MS/MS methods offer the advantage of directly analyzing the conjugated metabolites without the need for hydrolysis and derivatization.

-

Dilution: A simple "dilute-and-shoot" approach can be employed where the urine sample is diluted with a suitable solvent before injection into the LC-MS/MS system.[10]

-

Extraction (Optional): For increased sensitivity and removal of matrix interferences, an SPE step can be included.[2]

Visualizations

Metabolic Pathway of Stanozolol

Caption: Metabolic pathway of stanozolol.

Experimental Workflow for GC-MS Analysis

Caption: GC-MS analysis workflow.

Experimental Workflow for LC-MS/MS Analysis

Caption: LC-MS/MS analysis workflow.

Conclusion

The metabolism of stanozolol is a complex process involving extensive phase I and phase II biotransformations. The identification and quantification of its hydroxylated and conjugated metabolites are essential for understanding its pharmacokinetics and for the development of sensitive and specific analytical methods for its detection. This guide provides a foundational understanding of the metabolic fate of stanozolol and detailed methodologies for its analysis, serving as a valuable resource for researchers and professionals in the fields of drug metabolism and anti-doping science.

References

- 1. (Open Access) Stanozolol-N-glucuronide metabolites in human urine samples as suitable targets in terms of routine anti-doping analysis (2021) | Lorenz Göschl | 12 Citations [scispace.com]

- 2. rivm.nl [rivm.nl]

- 3. Detection of stanozolol in the urine of athletes at a pg level: The possibility of passive exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of stanozolol O- and N-sulfate metabolites and their evaluation as additional markers in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stanozolol - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

The Emergent Role of 4α-Hydroxy Stanozolol in Anabolic Steroid Testing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The detection of anabolic-androgenic steroid abuse is a critical aspect of anti-doping science and forensic toxicology. Stanozolol, a potent synthetic steroid, is extensively metabolized, and the identification of its long-term metabolites is paramount for extending the detection window. While metabolites such as 3'-hydroxystanozolol and 16β-hydroxystanozolol are well-established markers, emerging evidence suggests a significant role for 4α-hydroxy stanozolol in anabolic steroid testing. This technical guide provides a comprehensive overview of the current understanding of 4α-hydroxy stanozolol, including its metabolic origins, advanced analytical detection methodologies, and its potential as a long-term marker of stanozolol administration.

Introduction

Stanozolol, a derivative of dihydrotestosterone, is a widely abused anabolic steroid in both human and animal sports. Its use is strictly prohibited by the World Anti-Doping Agency (WADA). Due to rapid metabolism and excretion, the detection of the parent compound is often challenging. Therefore, anti-doping laboratories focus on identifying its urinary metabolites, which can be detected for a more extended period post-administration. The primary hydroxylated metabolites routinely monitored are 3'-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol.[1][2] This guide focuses on the lesser-explored but potentially crucial metabolite, 4α-hydroxy stanozolol, and its significance in modern doping control.

Metabolic Pathway of Stanozolol to 4α-Hydroxy Stanozolol

The biotransformation of stanozolol is a complex process primarily occurring in the liver. The formation of hydroxylated metabolites is a key phase I metabolic reaction, catalyzed by the cytochrome P450 (CYP) enzyme superfamily. While the specific CYP isozymes responsible for the 4α-hydroxylation of stanozolol are not definitively identified in the available literature, it is understood that these enzymes introduce a hydroxyl group at the 4α-position of the steroid's A-ring.

Below is a diagram illustrating the proposed metabolic pathway leading to the formation of 4α-hydroxy stanozolol.

Analytical Methodologies for the Detection of 4α-Hydroxy Stanozolol

The detection of 4α-hydroxy stanozolol in biological matrices, primarily urine, necessitates highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Experimental Protocol: Sample Preparation

A robust sample preparation protocol is crucial for the accurate and reliable quantification of 4α-hydroxy stanozolol. The following is a generalized protocol based on common practices for steroid analysis.

-

Enzymatic Hydrolysis: To cleave glucuronide and sulfate conjugates, urine samples (typically 2-5 mL) are buffered to pH 5.2 with an acetate buffer. β-glucuronidase from Helix pomatia is added, and the mixture is incubated overnight at 37°C.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

-

LLE: The hydrolyzed sample is extracted with an organic solvent, such as a mixture of n-pentane and diethyl ether.

-

SPE: Alternatively, the sample is passed through a conditioned SPE cartridge (e.g., C18 or mixed-mode). The cartridge is then washed, and the analytes are eluted with an appropriate solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: The organic extract is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a small volume of a solvent compatible with the LC-MS/MS mobile phase.

Experimental Protocol: LC-MS/MS Analysis

The reconstituted sample is then analyzed by LC-MS/MS.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of stanozolol metabolites.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium formate, is employed.

-

-

Mass Spectrometry (MS):

-

Ionization: Positive electrospray ionization (ESI+) is commonly used for the analysis of stanozolol and its metabolites.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantitative Data

The following table summarizes key mass spectrometry parameters for the detection of 4α-hydroxy stanozolol.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) |

| 4α-Hydroxy Stanozolol | 345.3 | 309 | Not specified |

Note: The collision energy is instrument-dependent and requires optimization. A study on the fragmentation of stanozolol metabolites identified a characteristic product ion for 4-hydroxylated stanozolol at m/z 145.[3]

Role of 4α-Hydroxy Stanozolol as a Long-Term Metabolite

The detection window for anabolic steroids is significantly enhanced by targeting their long-term metabolites. While some N-glucuronide metabolites of stanozolol have been detected up to 28 days post-administration, the specific long-term detection window for 4α-hydroxy stanozolol is not yet well-established in the scientific literature.[4] Further research and excretion studies are necessary to fully characterize its excretion profile and determine its utility as a long-term marker of stanozolol use. The use of 4α-hydroxy stanozolol as an internal standard in some studies suggests its stability and suitability for analytical measurements.

Synthesis of 4α-Hydroxy Stanozolol Reference Material

Experimental Workflow and Logical Relationships

The following diagram outlines the logical workflow for the analysis of 4α-hydroxy stanozolol in a doping control context.

Conclusion and Future Perspectives

4α-hydroxy stanozolol is an emerging metabolite of interest in the field of anabolic steroid testing. While its role is not as extensively characterized as other major metabolites, its unique structure and potential for long-term detection warrant further investigation. The development of robust and validated analytical methods, underpinned by the availability of certified reference standards, will be crucial for its integration into routine anti-doping programs. Future research should focus on elucidating the specific enzymatic pathways responsible for its formation, conducting comprehensive excretion studies to establish its detection window, and developing standardized protocols for its synthesis and quantification. Such efforts will undoubtedly enhance the capabilities of anti-doping laboratories to detect stanozolol abuse and ensure fair play in sports.

References

- 1. munin.uit.no [munin.uit.no]

- 2. Detection of stanozolol in the urine of athletes at a pg level: The possibility of passive exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass spectrometry of stanozolol and its analogues using electrospray ionization and collision-induced dissociation with quadrupole-linear ion trap and linear ion trap-orbitrap hybrid mass analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Methodological & Application

LC-MS/MS Method for the Detection of 4α-Hydroxy Stanozolol in Urine

Application Note:

Abstract

This application note describes a sensitive and specific method for the detection and quantification of 4α-hydroxy stanozolol, a metabolite of the synthetic anabolic steroid stanozolol, in human urine. The methodology utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is a powerful technique for identifying and quantifying drug metabolites in complex biological matrices.[1][2][3] The protocol involves enzymatic hydrolysis of glucuronide conjugates, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Chromatographic separation is achieved using a C18 reversed-phase column, and detection is performed with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method provides the necessary sensitivity and specificity for applications in clinical and forensic toxicology, as well as in sports anti-doping control.

Introduction

Stanozolol is a synthetic anabolic-androgenic steroid that is misused for performance enhancement in sports.[4] Its use is prohibited by the World Anti-Doping Agency (WADA). The detection of stanozolol abuse relies on the identification of its metabolites in urine, as the parent compound is extensively metabolized.[1][5] Key metabolites include 3'-hydroxy stanozolol, 16β-hydroxy stanozolol, and 4-hydroxy stanozolol.[1][2] 4α-hydroxy stanozolol is one of the hydroxylated metabolites that can be targeted for detection. Due to the challenges associated with the gas chromatographic analysis of stanozolol and its metabolites, LC-MS/MS has become the preferred method due to its high sensitivity, specificity, and simpler sample preparation.[2][5]

This application note provides a detailed protocol for the extraction and analysis of 4α-hydroxy stanozolol from urine samples using LC-MS/MS.

Experimental Protocols

Sample Preparation

-

Enzymatic Hydrolysis:

-

To 2 mL of urine, add 1 mL of acetate buffer (pH 5.2).

-

Add 50 µL of β-glucuronidase enzyme solution.

-

Vortex the mixture and incubate at 60°C for 1 hour to cleave the glucuronide conjugates.[6]

-

Allow the sample to cool to room temperature.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of water to remove interfering substances.

-

Dry the cartridge by applying a vacuum for 5 minutes.

-

Elute the analyte with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.[7]

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 345.2 |

| Product Ions (m/z) | 145.1, 81.1, 97.1 |

| Collision Energy | Optimized for specific instrument |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

Table 1: MRM Transitions for 4α-Hydroxy Stanozolol

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |

| 4α-Hydroxy Stanozolol | 345.2 | 145.1 | Quantifier |

| 4α-Hydroxy Stanozolol | 345.2 | 81.1 | Qualifier |

| 4α-Hydroxy Stanozolol | 345.2 | 97.1 | Qualifier |

Note: The fragmentation of 4-hydroxylated stanozolol is characterized by a product ion at m/z 145.[8][9][10]

Mandatory Visualization

Caption: Experimental workflow for 4α-Hydroxy Stanozolol detection.

Discussion

This LC-MS/MS method provides a robust and reliable approach for the detection of 4α-hydroxy stanozolol in urine. The enzymatic hydrolysis step is crucial as stanozolol metabolites are primarily excreted as glucuronide conjugates.[1][5] The subsequent solid-phase extraction effectively cleans up the sample and concentrates the analyte, leading to improved sensitivity and reduced matrix effects.

The chromatographic conditions are optimized to provide good separation of the analyte from endogenous urine components. The use of multiple reaction monitoring (MRM) in the mass spectrometer ensures high specificity and sensitivity by monitoring characteristic precursor-to-product ion transitions for 4α-hydroxy stanozolol. The characteristic product ion at m/z 145 is indicative of 4-hydroxylated stanozolol metabolites.[8][9][10]

Conclusion

The described LC-MS/MS method is well-suited for the routine analysis of 4α-hydroxy stanozolol in urine for various applications, including anti-doping screening and clinical toxicology. The detailed protocol provides a solid foundation for laboratories to implement this methodology. Method validation should be performed according to the specific requirements of the laboratory and regulatory bodies.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Mass spectrometry of stanozolol and its analogues using electrospray ionization and collision-induced dissociation with quadrupole-linear ion trap and linear ion trap-orbitrap hybrid mass analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fis.dshs-koeln.de [fis.dshs-koeln.de]

- 10. Detection and structural investigation of metabolites of stanozolol in human urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: GC-MS Protocol for the Analysis of 4α-Hydroxy Stanozolol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stanozolol is a synthetic anabolic steroid that is extensively metabolized in the body.[1][2] The detection of its metabolites is a reliable way to confirm its use.[3][4] One of the key metabolites is 4α-hydroxy stanozolol. This application note provides a detailed gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of 4α-hydroxy stanozolol in biological matrices, such as urine. Due to their chemical properties, steroids like stanozolol and its metabolites often require derivatization to improve their volatility and thermal stability for GC-MS analysis.[5]

Experimental Protocol

This protocol is a composite method based on established procedures for stanozolol and its hydroxylated metabolites.[2][3][4]

1. Sample Preparation

The sample preparation process involves hydrolysis to cleave conjugates, followed by extraction to isolate the analyte from the sample matrix.

-

Enzymatic Hydrolysis:

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.[2]

-

Acidify the hydrolyzed sample by adding 10 µL of 5N HCl.[2]

-

Apply the acidified sample to the SPE cartridge.

-

Wash the cartridge with 2 mL of 0.1 N HCl, followed by 2 mL of methanol.

-

Elute the analyte with 2 mL of methanol containing 1% ammonium hydroxide.[2]

-

-

Evaporation:

2. Derivatization

Derivatization is a critical step for preparing steroids for GC-MS analysis.[5]

-

To the dried residue, add 50 µL of a derivatizing agent mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), iodo-trimethylsilane (Iodo-TMS), and dithioerythritol (1000:2:2 v/v/w).[2]

-

Incubate the mixture at 60°C for 15 minutes.[2]

-

After cooling, transfer the derivatized sample to an autosampler vial for GC-MS injection.

3. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of stanozolol metabolites.

| Parameter | Value |

| Gas Chromatograph | |

| Injection Volume | 2 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Oven Program | Initial temp 150°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | To be determined based on the mass spectrum of derivatized 4α-hydroxy stanozolol. For other stanozolol metabolites, characteristic ions are monitored. For example, for 3'-hydroxy stanozolol, ions such as m/z 560.3650, 546.3493, and 545.3410 have been used.[2] |

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for 4α-hydroxy stanozolol based on typical performance of similar assays. Actual values must be determined during method validation.

| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| 4α-Hydroxy Stanozolol (derivatized) | To be determined | ~0.5 ng/mL | ~1.5 ng/mL |

| Internal Standard (e.g., Stanozolol-d3) | To be determined | - | - |

Experimental Workflow Diagram

Caption: Experimental workflow for 4α-Hydroxy Stanozolol analysis.

Signaling Pathway Diagram (Chemical Structure)

Struc [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139031&t=l", labelloc=b]; }

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical possibilities for the detection of stanozolol and its metabolites [repository.tno.nl]

- 4. researchgate.net [researchgate.net]

- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rivm.nl [rivm.nl]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Stanozolol Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stanozolol is a synthetic anabolic steroid that is extensively metabolized in the body. For effective detection, particularly in the context of anti-doping analysis, the focus is on identifying its metabolites, which are excreted in urine over an extended period. The primary metabolites include 3'-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol. These metabolites are often present in urine as glucuronide or sulfate conjugates. This application note provides a detailed protocol for the analysis of stanozolol and its metabolites using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Data Presentation

The following tables summarize the quantitative data for the HPLC-MS/MS analysis of stanozolol and its key metabolites.

Table 1: Mass Spectrometry Parameters for Stanozolol and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Stanozolol | 329.2 | 81.1, 95.1, 107.1 | ESI+ |

| 3'-hydroxystanozolol | 345.2 | 121.1, 107.1, 95.1 | ESI+ |

| 4β-hydroxystanozolol | 345.2 | 309.0, 121.1, 107.1 | ESI+ |

| 16β-hydroxystanozolol | 345.2 | 81.1, 95.1, 107.1 | ESI+ |

| Stanozolol-N-glucuronide | 505.3 | 329.2 | ESI+ |

| 17-epistanozolol-N-glucuronide | 505.3 | 329.2 | ESI+ |

| 3'-hydroxystanozolol glucuronide | 521.3 | 345.2 | ESI+ |

Table 2: Method Detection and Quantification Limits

| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |

| Stanozolol | 0.1 - 0.5 ng/mL[1] | 0.25 µg/L[2] | Urine |

| 3'-hydroxystanozolol | 50 pg/mL[3] | Not specified | Urine |

| 4β-hydroxystanozolol | 0.2 ng/mL | Not specified | Urine |

| 16β-hydroxystanozolol | 0.2 ng/mL | Not specified | Urine |

| Stanozolol-N-glucuronide | 100 pg/mL[4] | Not specified | Urine |

| 17-epistanozolol-N-glucuronide | 100 pg/mL[4] | Not specified | Urine |

| 3'-hydroxystanozolol glucuronide | 50 pg/mL[3] | Not specified | Urine |

Experimental Protocols

A detailed methodology for the analysis of stanozolol metabolites is provided below.

1. Sample Preparation

-

Enzymatic Hydrolysis of Glucuronide Conjugates

-

To 2 mL of urine, add 1 mL of phosphate buffer (pH 7.0).

-

Add 50 µL of β-glucuronidase from E. coli.

-

Incubate the mixture at 60°C for 1 hour.[5]

-

After incubation, cool the sample to room temperature before proceeding to extraction.

-

-

Liquid-Liquid Extraction (LLE)

-

Adjust the pH of the hydrolyzed urine sample to be acidic by adding 10 µL of 5N HCl.[5]

-

Add 5 mL of a mixture of tert-butyl methyl ether and n-pentane.

-

Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Solid-Phase Extraction (SPE)

-

Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.[5]

-

Load the acidified hydrolyzed urine sample onto the cartridge.[5]

-

Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.[5]

-

Elute the analytes with 2 mL of methanol containing 1% ammonium hydroxide.[5]

-

Evaporate the eluate to dryness under a nitrogen stream at 40°C.

-

2. HPLC-MS/MS Analysis

-

Reconstitution

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

HPLC Conditions

-

Column: C18 reverse-phase column (e.g., Zorbax 5μm SB-C18, 50mm x 2.1mm).[6]

-

Mobile Phase A: Water with 5mM ammonium formate and 0.1% formic acid.[7]

-

Mobile Phase B: Acetonitrile with 10% water, 5mM ammonium formate, and 0.1% formic acid.[7]

-

Flow Rate: 0.3 mL/min.[6]

-

Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 30% B), ramps up to a high percentage (e.g., 70% B), and then re-equilibrates.[6]

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions

Visualizations

Caption: Metabolic pathway of stanozolol.

Caption: Experimental workflow for HPLC-MS/MS analysis.

References

- 1. rivm.nl [rivm.nl]

- 2. researchgate.net [researchgate.net]

- 3. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. munin.uit.no [munin.uit.no]

- 5. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dshs-koeln.de [dshs-koeln.de]

- 7. dshs-koeln.de [dshs-koeln.de]

Application Notes and Protocols for the GC/MS Analysis of 4α-Hydroxy Stanozolol Following Derivatization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of derivatization techniques for the gas chromatography-mass spectrometry (GC/MS) analysis of 4α-hydroxy stanozolol, a metabolite of the synthetic anabolic steroid stanozolol. The following sections detail the most common derivatization method, silylation, and provide generalized experimental protocols and expected analytical outcomes.

Introduction

Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many steroids, including 4α-hydroxy stanozolol, possess polar functional groups (hydroxyl groups) that render them non-volatile and prone to thermal degradation in the GC inlet and column. Derivatization is a chemical modification process used to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.

For hydroxylated steroids like 4α-hydroxy stanozolol, the most common derivatization technique is silylation . This process involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.

Silylation: The Primary Derivatization Technique

Silylation of 4α-hydroxy stanozolol results in the formation of a trimethylsilyl ether, which is significantly more volatile and thermally stable than the parent compound. The most widely used silylating agent for anabolic steroids is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) . To enhance the derivatization of sterically hindered hydroxyl groups and to derivatize keto groups (if present), MSTFA is often used in combination with a catalyst.

Common silylating reagent mixtures include:

-

MSTFA with 1% Trimethylchlorosilane (TMCS)

-

MSTFA with Ammonium Iodide (NH₄I) and a thiol, such as 2-mercaptoethanol or dithioerythritol (DTE)[1].

The addition of a catalyst like TMCS increases the reactivity of the silylating agent. The MSTFA/NH₄I/thiol mixture is particularly effective for the simultaneous silylation of hydroxyl and enolizable keto groups[1].

Experimental Protocols

The following are generalized protocols for the silylation of hydroxylated steroids. It is crucial to note that these protocols should be optimized for the specific analysis of 4α-hydroxy stanozolol in your laboratory.

Protocol 1: Silylation using MSTFA with TMCS

This is a widely applicable protocol for the derivatization of hydroxyl groups.

Materials:

-

Dried sample extract containing 4α-hydroxy stanozolol

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Reacti-Vials™ or other suitable reaction vials with caps

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Ensure the sample extract is completely dry. The presence of water will deactivate the silylating reagent[2].

-

Add 50-100 µL of MSTFA + 1% TMCS to the dried sample in a reaction vial[3].

-

For sterically hindered hydroxyl groups, the addition of a solvent like anhydrous pyridine (10-50 µL) can be beneficial[4].

-

Cap the vial tightly and vortex for 30 seconds.

-

Cool the vial to room temperature.

-

The derivatized sample is now ready for GC/MS analysis. An appropriate aliquot (e.g., 1 µL) can be injected.

Protocol 2: Silylation using MSTFA, Ammonium Iodide, and 2-Mercaptoethanol

This protocol is effective for the derivatization of both hydroxyl and enolizable keto groups.

Materials:

-

Dried sample extract containing 4α-hydroxy stanozolol

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Ammonium Iodide (NH₄I)

-

2-Mercaptoethanol

-

Reacti-Vials™ or other suitable reaction vials with caps

-

Heating block or oven

-

Vortex mixer

Derivatization Reagent Preparation: Prepare a mixture of MSTFA, ammonium iodide, and 2-mercaptoethanol in a ratio of 1000:2:6 (v/w/v)[1].

Procedure:

-

Ensure the sample extract is completely dry.

-

Add 50-100 µL of the prepared derivatization reagent to the dried sample in a reaction vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at a precisely controlled temperature. A study optimizing this derivatization for nine anabolic steroids found the optimal conditions to be 85°C for 24 minutes[1].

-

Cool the vial to room temperature.

-

The derivatized sample is now ready for GC/MS analysis.

Data Presentation

Quantitative data for the derivatization of 4α-hydroxy stanozolol is not extensively available in the literature. The following table summarizes performance data for related stanozolol metabolites and other anabolic steroids to provide an expected range of performance.

| Analyte | Derivatization Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| 3'-hydroxy stanozolol | Silylation (unspecified) | Urine | ~1 ng/mL | Not specified | [5][6] |

| Stanozolol | Silylation (unspecified) | Urine | ~1 ng/mL | Not specified | [5][6] |

| Various Anabolic Steroids | MSTFA/NH₄I/ 2-mercaptoethanol | Standard Solution | Not specified | 0.05-0.30 µg/mL | [1] |

Note: The LOD and LOQ are highly dependent on the sample matrix, extraction procedure, and the specific GC/MS instrumentation used.

Expected Mass Spectrum of TMS-Derivatized 4α-Hydroxy Stanozolol

-

Molecular Ion (M⁺): A molecular ion corresponding to the mass of the di-TMS derivative of 4α-hydroxy stanozolol should be observable, although it may be of low abundance.

-

Characteristic Fragment Ions: Expect to see fragment ions resulting from the loss of a methyl group (M-15), the loss of a trimethylsilyl group (M-73), and the loss of trimethylsilanol (M-90). Specific fragment ions characteristic of the steroid ring structure will also be present. For other hydroxylated steroids, subclass-specific fragment ions have been identified, which can aid in structural elucidation[7].

Visualizations

Experimental Workflow for Silylation

The following diagram illustrates the general workflow for the silylation of 4α-hydroxy stanozolol prior to GC/MS analysis.

Caption: General workflow for the silylation of 4α-hydroxy stanozolol.

Logical Relationship of Derivatization

The following diagram illustrates the purpose and outcome of the derivatization process.

Caption: The impact of silylation on the properties of 4α-hydroxy stanozolol.

References

- 1. Multivariate optimization of a derivatisation procedure for the simultaneous determination of nine anabolic steroids by gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uoguelph.ca [uoguelph.ca]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. web.gps.caltech.edu [web.gps.caltech.edu]

- 5. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

Application of 4Alpha-Hydroxy Stanozolol as a biomarker for stanozolol abuse

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stanozolol, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, is one of the most frequently detected doping agents in sports. Due to its performance-enhancing effects, its use is prohibited by the World Anti-Doping Agency (WADA). The detection of stanozolol abuse relies on the identification of its metabolites in biological samples, primarily urine. While several metabolites have been characterized, the focus of this document is on 4α-hydroxy stanozolol as a potential biomarker. This document provides detailed protocols for the extraction, detection, and quantification of 4α-hydroxy stanozolol, alongside other major hydroxylated metabolites, using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Stanozolol

Stanozolol undergoes extensive metabolism in the human body, primarily through hydroxylation. The main metabolic products found in urine include 3'-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol.[1] The formation of 4α-hydroxy stanozolol is also a potential metabolic route. These metabolites are typically excreted as glucuronide or sulfate conjugates.

Caption: Metabolic pathway of stanozolol.

Experimental Protocols

The following protocols are adapted from established methods for the detection of stanozolol metabolites and are applicable for the analysis of 4α-hydroxy stanozolol.

1. Sample Preparation: Urine